![molecular formula C7H12N2O B15314072 octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of readily available and cost-effective raw materials, mild reaction conditions, and efficient conversion processes. For example, the conversion of cyano groups to pyrrolidine structures in one step is a notable industrial approach .
化学反応の分析
Types of Reactions: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .
科学的研究の応用
Chemistry: In chemistry, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, this compound has shown potential as a scaffold for the development of bioactive molecules. It is being investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound derivatives are being explored as potential therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for various applications .
作用機序
The mechanism of action of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Octahydro-1H-pyrrolo[2,3-c]pyridine: Another bicyclic compound with similar structural features but different ring fusion.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle, exhibiting diverse biological activities.
Uniqueness: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is unique due to its specific ring fusion and the resulting chemical properties. Its structure allows for distinct reactivity and biological interactions compared to other similar compounds.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) |
InChIキー |
LABPXXCSBARZPG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2C1NC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


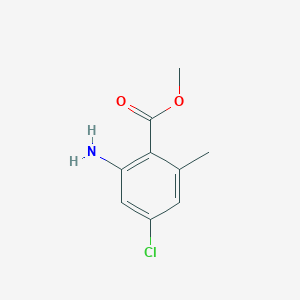
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
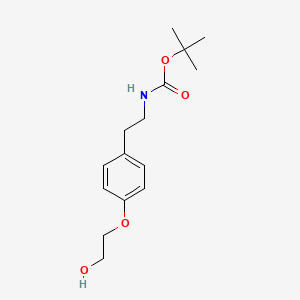
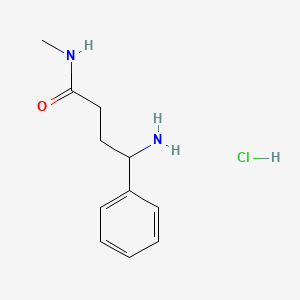
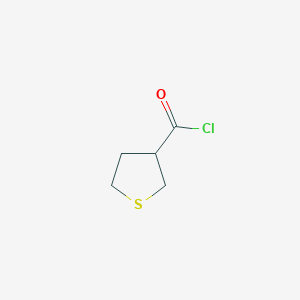
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
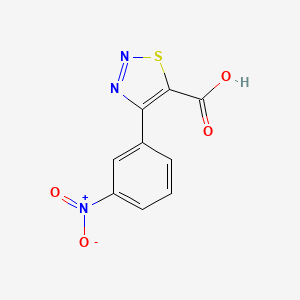
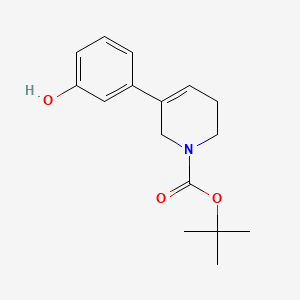
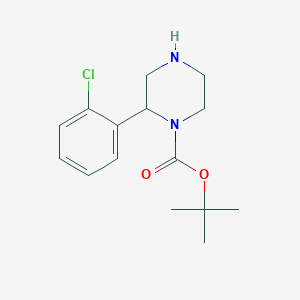
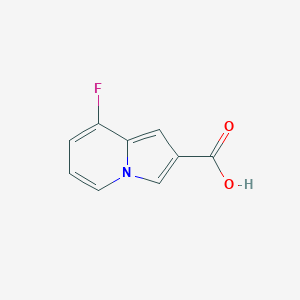
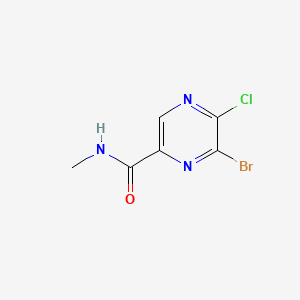
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)
